tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate
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Overview
Description
tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a pyrimidin-2-ylsulfanyl moiety, and a carbamate functional group
Preparation Methods
The synthesis of tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidin-2-ylsulfanyl intermediate: This step involves the reaction of a pyrimidine derivative with a thiol compound under suitable conditions to form the pyrimidin-2-ylsulfanyl intermediate.
Alkylation: The intermediate is then alkylated using an appropriate alkylating agent to introduce the 2-methyl-1-propan-2-yl group.
Carbamate formation: Finally, the alkylated intermediate is reacted with tert-butyl chloroformate in the presence of a base to form the desired this compound.
Chemical Reactions Analysis
tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group into an amine.
Scientific Research Applications
tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting essential enzymes in microbial cells .
Comparison with Similar Compounds
tert-butyl N-[2-methyl-1-(pyrimidin-2-ylsulfanyl)propan-2-yl]carbamate can be compared with other similar compounds, such as:
tert-butyl N-[3-(hydroxymethyl)-2-pyridyl]carbamate: This compound also contains a carbamate group but differs in the presence of a hydroxymethyl-pyridyl moiety.
N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)carbamate: This compound has a similar carbamate structure but includes different alkyl and aryl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H21N3O2S |
---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-1-pyrimidin-2-ylsulfanylpropan-2-yl)carbamate |
InChI |
InChI=1S/C13H21N3O2S/c1-12(2,3)18-11(17)16-13(4,5)9-19-10-14-7-6-8-15-10/h6-8H,9H2,1-5H3,(H,16,17) |
InChI Key |
AZDSQGPKYKNIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CSC1=NC=CC=N1 |
Origin of Product |
United States |
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